molecular formula C18H24Cl2N2O B12736143 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline CAS No. 209113-90-6

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline

Cat. No.: B12736143
CAS No.: 209113-90-6
M. Wt: 355.3 g/mol
InChI Key: LFLFDHQZNQTGLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of quinoline derivatives with biological targets.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-4-(2-(1-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or binding to receptors. The exact mechanism would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

CAS No.

209113-90-6

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

3-chloro-6-methoxy-4-[2-(1-methylpiperidin-4-yl)ethyl]quinoline;hydrochloride

InChI

InChI=1S/C18H23ClN2O.ClH/c1-21-9-7-13(8-10-21)3-5-15-16-11-14(22-2)4-6-18(16)20-12-17(15)19;/h4,6,11-13H,3,5,7-10H2,1-2H3;1H

InChI Key

LFLFDHQZNQTGLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCC2=C3C=C(C=CC3=NC=C2Cl)OC.Cl

Origin of Product

United States

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